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Compound Name: (3-Aminopyridin-2-yl)methanol

Cat. No.: B1284177 Get Quote

(3-Aminopyridin-2-yl)methanol has emerged as a valuable and versatile scaffold in medicinal

chemistry, offering a unique combination of structural features that are highly attractive for the

design of novel therapeutic agents. Its inherent functionalities—a primary aromatic amine, a

hydroxymethyl group, and a pyridine ring—provide multiple points for chemical modification,

enabling the exploration of diverse chemical space and the optimization of pharmacological

properties. This application note provides a comprehensive overview of the utility of (3-
aminopyridin-2-yl)methanol as a building block, with a focus on its application in the

synthesis of kinase inhibitors, particularly those targeting the c-Met proto-oncogene.

Application in Kinase Inhibitor Synthesis
The aminopyridine core is a well-established pharmacophore in the development of kinase

inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the

kinase ATP-binding site. The presence of the amino group on the pyridine ring of (3-
Aminopyridin-2-yl)methanol allows for the facile introduction of various substituents that can

occupy the hydrophobic regions of the ATP pocket, thereby enhancing potency and selectivity.

The adjacent hydroxymethyl group can be utilized as a handle for further derivatization or can

be oxidized to a carboxylic acid to enable the formation of amide bonds, a common linkage in

many kinase inhibitors.

A notable application of this building block is in the synthesis of potent inhibitors of the c-Met

receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in the

progression of numerous cancers, making it a prime target for therapeutic intervention.
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Derivatives of 2-aminopyridine-3-carboxamide, which can be synthesized from (3-
Aminopyridin-2-yl)methanol, have shown significant inhibitory activity against c-Met.

Quantitative Data Summary
The following table summarizes the in vitro activity of a key 2-aminopyridine-3-carboxamide

derivative synthesized using a strategy that can be adapted from (3-Aminopyridin-2-
yl)methanol.

Compound ID Target Kinase IC50 (µM)[1][2]

(S)-24o c-Met 0.022

Signaling Pathway
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its

aberrant activation can lead to tumorigenesis. The diagram below illustrates the simplified c-

Met signaling cascade that is targeted by inhibitors derived from (3-Aminopyridin-2-
yl)methanol.
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Caption: Simplified c-Met signaling pathway and the point of inhibition.
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This section provides detailed protocols for the synthesis of a key intermediate, 2-

aminonicotinic acid, from (3-Aminopyridin-2-yl)methanol, and its subsequent conversion to a

2-aminopyridine-3-carboxamide derivative, a potent c-Met kinase inhibitor.

Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
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Caption: Synthetic workflow for a c-Met inhibitor.

Protocol 1: Synthesis of 2-Aminonicotinic Acid from (3-
Aminopyridin-2-yl)methanol (Jones Oxidation)
Materials:

(3-Aminopyridin-2-yl)methanol

Acetone

Jones reagent (Chromium trioxide in sulfuric acid)[3][4][5][6][7]

Isopropyl alcohol

Sodium sulfate (anhydrous)

Ethyl acetate

Deionized water
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Procedure:

Dissolve (3-Aminopyridin-2-yl)methanol (1.0 eq) in acetone in a round-bottom flask

equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice

bath.

Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by

thin-layer chromatography (TLC). The color of the reaction mixture will change from orange

to green, indicating the consumption of Cr(VI).[6]

Once the starting material is consumed, quench the reaction by the dropwise addition of

isopropyl alcohol until the orange color disappears completely.

Filter the reaction mixture through a pad of Celite to remove the chromium salts. Wash the

filter cake with acetone.

Concentrate the filtrate under reduced pressure to remove the acetone.

To the aqueous residue, add ethyl acetate and water. Separate the aqueous layer and

extract it three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 2-aminonicotinic acid. The crude product can be

purified by recrystallization.

Protocol 2: Synthesis of a 2-Aminopyridine-3-
carboxamide Derivative
Materials:

2-Aminonicotinic acid

Thionyl chloride or Oxalyl chloride

N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous dichloromethane (DCM)
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A desired primary or secondary amine (e.g., (S)-1-(2,4-dichloro-5-fluorophenyl)ethanamine

for a compound analogous to (S)-24o)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Acid Activation: To a solution of 2-aminonicotinic acid (1.0 eq) in anhydrous DCM, add a

catalytic amount of DMF. Cool the mixture to 0 °C. Add thionyl chloride or oxalyl chloride (1.2

eq) dropwise. Stir the reaction at room temperature for 1-2 hours or until the evolution of gas

ceases. The formation of the acyl chloride can be monitored by IR spectroscopy

(disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher

wavenumber).

Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA

(2.0 eq) in anhydrous DCM. Cool this solution to 0 °C.

Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C. Allow the

reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress

by TLC.

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 2-

aminopyridine-3-carboxamide derivative.
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Conclusion
(3-Aminopyridin-2-yl)methanol is a highly valuable building block in medicinal chemistry,

providing a versatile platform for the synthesis of a wide range of biologically active molecules.

Its utility in the construction of potent kinase inhibitors, particularly for the c-Met receptor,

highlights its significance in the development of targeted cancer therapies. The synthetic

protocols provided herein offer a practical guide for researchers to utilize this scaffold in their

drug discovery efforts. The adaptable nature of the aminopyridine core ensures that (3-
Aminopyridin-2-yl)methanol will continue to be a relevant and important tool for medicinal

chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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